tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate
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Overview
Description
tert-Butyl (2-formyltricyclo[22102,6]heptan-3-yl)carbamate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core, followed by the introduction of the formyl and carbamate groups. Reaction conditions may vary, but common methods include the use of strong bases and protecting groups to ensure the stability of intermediates. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, often using reagents like alkyl halides or amines to introduce new functional groups.
Scientific Research Applications
tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing their activity.
Comparison with Similar Compounds
Similar compounds to tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate include:
tert-Butyl (3-formylbicyclo[3.2.0]heptan-6-yl)carbamate: This compound shares a similar carbamate group but differs in its bicyclic structure.
tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Another related compound with a different core structure, used in various chemical and biological applications.
The uniqueness of this compound lies in its tricyclic framework, which provides distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-(2-formyl-3-tricyclo[2.2.1.02,6]heptanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-12(2,3)17-11(16)14-10-7-4-8-9(5-7)13(8,10)6-15/h6-10H,4-5H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBATDYMCZOQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC3C1(C3C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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